Cbz-NH-PEG3-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives, specifically designed for use as a linker in various bioconjugation applications. This compound is characterized by the presence of a carboxylic acid group, which enhances its utility in synthesizing antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). The inclusion of the carboxybenzyl group provides stability and facilitates conjugation processes.
The compound is synthesized from carboxybenzyl chloride and polyethylene glycol, specifically PEG with a molecular weight corresponding to three ethylene glycol units. It is classified as a cleavable linker used in the development of targeted therapeutic agents, particularly in oncology, where precision in drug delivery is crucial.
The synthesis of Cbz-NH-PEG3-CH2COOH typically involves several key steps:
A detailed synthesis route may look like this:
The molecular structure of Cbz-NH-PEG3-CH2COOH can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy can be utilized to confirm the structure, providing data on proton environments that indicate the presence of specific functional groups.
Cbz-NH-PEG3-CH2COOH participates in various chemical reactions typical for PEG linkers:
These reactions are crucial for developing targeted therapies where controlled release is necessary.
The mechanism of action for compounds like Cbz-NH-PEG3-CH2COOH primarily revolves around its ability to facilitate targeted drug delivery:
This mechanism enhances therapeutic efficacy while minimizing side effects associated with non-targeted drug delivery.
The physical properties of Cbz-NH-PEG3-CH2COOH include:
Chemical properties include:
Relevant data from studies indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles due to their PEGylated nature.
Cbz-NH-PEG3-CH2COOH finds application in several scientific fields:
Cbz-NH-PEG3-CH2COOH (chemical name: N-(Carbobenzyloxy)-3,6,9-trioxaundecanedioic acid) emerged as a specialized linker molecule in the early 2000s, coinciding with advances in targeted protein degradation technologies. Its CAS registry number (462100-05-6) was formally issued in 2005, reflecting its adoption for complex bioconjugation workflows [1] [3]. The compound integrates three critical functional elements: a carbobenzyloxy (Cbz) protecting group, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This design addressed growing needs in peptide synthesis and PROTAC (Proteolysis Targeting Chimera) development, where orthogonal protection and hydrophilic spacers were essential for modular assembly [1] [2]. The Cbz group, historically used in Bergmann-Zervas carbamate chemistry since the 1930s, was repurposed here to shield the linker’s amine functionality during iterative solid-phase synthesis. This allowed selective deprotection under mild hydrogenolysis or acidic conditions without disturbing the acid-labile bonds common in biomolecules [4] [5]. By 2010, commercial availability from suppliers like MedChemExpress and TargetMol solidified its role in pharmaceutical research, particularly for anticancer and neurotherapeutic agent development [1] [2].
Within the PEG linker family, Cbz-NH-PEG3-CH2COOH occupies a niche as a monodisperse, triethylene glycol-based bridge with dual reactivity. Unlike polydisperse PEG linkers (varying chain lengths), this compound exhibits a defined molecular weight (341.36 g/mol) and uniform structure, ensuring reproducible pharmacokinetics in drug conjugates [3]. The PEG3 spacer provides 11-atom tethering, optimizing spatial flexibility for ligand-target engagement while minimizing steric hindrance—critical for PROTAC efficacy [2]. Its terminal carboxylic acid (pKa ~4.5) enables activation via carbodiimide (e.g., EDC) or uronium (e.g., HATU) reagents for amide bond formation, while the Cbz-protected amine serves as a latent site for further functionalization after deprotection [5] [6]. This trifunctionality distinguishes it from simpler PEG diacids (e.g., PEG3 diacid) or amine-focused variants (e.g., Boc-NH-PEG3-CH2COOH) [7].
Table 1: Key Physicochemical Properties of Cbz-NH-PEG3-CH2COOH
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₆H₂₃NO₇ | Confirmed via high-resolution mass spectrometry [1] [4] |
Molecular Weight | 341.36 g/mol | Calculated from formula [1] [2] |
Appearance | Colorless to light yellow viscous liquid (>95% purity) or white solid (>97% purity) | Supplier specifications [1] [3] [4] |
Storage Stability | -18°C to -20°C, protected from light | Long-term stability studies [3] [4] |
Aqueous Solubility | High (>50 mg/mL) | Hydrophilicity from ether linkages [3] |
Table 2: Comparison with Related PROTAC Linkers
Linker Compound | CAS Number | Key Features | Shared Applications |
---|---|---|---|
Cbz-NH-PEG3-CH2COOH | 462100-05-6 | Cbz-protected amine; carboxylic acid; PEG3 | PROTACs, peptide-drug conjugates [1] [4] |
Boc-NH-PEG3-CH2COOH | 462100-06-7 | Acid-labile Boc protection | Similar to Cbz variant but prefers acid deprotection [7] |
Fmoc-NH-PEG3-CH2COOH | 139338-72-0 | Base-labile Fmoc protection | Solid-phase peptide synthesis [6] |
The linker’s PEG3 unit enhances solubility in aqueous and organic phases, enabling reactions in mixed solvents like DMSO:PBS—a requirement for bioconjugating hydrophobic drug motifs [3] [5]. Commercial suppliers offer purity grades (95%–98%) tailored to specific applications: lower grades for exploratory conjugation and higher grades for GMP-compatible therapeutics [3] [5]. Recent innovations leverage its modularity in synthesizing antibody-drug conjugates (ADCs) and heterobifunctional degraders, where the Cbz group’s orthogonal stability complements multifunctional assembly [1] [5]. As PROTAC technology advances toward clinical candidates, this linker’s balance of flexibility, stability, and biocompatibility positions it as a versatile tool in rational drug design [2] [3].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1